AKR1C1 Inhibitory Potency: 5‑Phenyl vs. 5‑Des‑Phenyl (3‑Bromo‑5‑phenylsalicylic Acid Backbone)
The free‑acid form corresponding to the target methyl ester, 3‑bromo‑5‑phenylsalicylic acid (BPSA), inhibits AKR1C1 with a Ki of 4 nM. In contrast, the des‑phenyl comparator 3,5‑dichlorosalicylic acid (DCL), which lacks the 5‑phenyl substituent, exhibits a Ki of 84 nM — a 21‑fold loss in potency [1]. The methyl ester serves as a direct prodrug or synthetic precursor to BPSA; hydrolysis of the ester in cellular assays liberates the active acid, making the ester a practical procurement choice for cell‑based studies where intracellular esterases are present .
| Evidence Dimension | AKR1C1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 4 nM (3‑bromo‑5‑phenylsalicylic acid; the free acid of the target methyl ester) |
| Comparator Or Baseline | 3,5‑Dichlorosalicylic acid (DCL): Ki = 84 nM |
| Quantified Difference | 21‑fold greater potency for the 5‑phenyl compound |
| Conditions | Recombinant human AKR1C1, spectrophotometric assay using 1‑acenaphthenol as substrate, pH 7.4, 25°C [1] |
Why This Matters
A 21‑fold potency advantage translates into lower compound consumption in cellular assays and a wider therapeutic index in target‑engagement studies, directly reducing per‑experiment procurement costs for AKR1C1‑focused programs.
- [1] El‑Kabbani, O.; Scammells, P. J.; Gosling, J.; Dhagat, U.; Endo, S.; Matsunaga, T.; Soda, M.; Hara, A. Structure‑Guided Design, Synthesis, and Evaluation of Salicylic Acid‑Based Inhibitors Targeting a Selectivity Pocket in the Active Site of Human 20α‑Hydroxysteroid Dehydrogenase (AKR1C1). J. Med. Chem. 2009, 52 (10), 3259–3264. DOI: 10.1021/jm9001633. View Source
